2-Azido-1-[4-(propan-2-yl)piperazin-1-yl]ethan-1-one
Overview
Description
2-Azido-1-[4-(propan-2-yl)piperazin-1-yl]ethan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic and industrial applications2-methyl-1- (1-methylethyl)-1H-imidazol-5-yl ....
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-1-[4-(propan-2-yl)piperazin-1-yl]ethan-1-one typically involves the reaction of 1-(propan-2-yl)piperazine with an appropriate azido compound under controlled conditions. The reaction conditions may include the use of a suitable solvent, such as dichloromethane or acetonitrile, and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the required volumes and conditions. The process may also include purification steps to ensure the final product meets the desired purity standards.
Chemical Reactions Analysis
Types of Reactions
2-Azido-1-[4-(propan-2-yl)piperazin-1-yl]ethan-1-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines.
Scientific Research Applications
2-Azido-1-[4-(propan-2-yl)piperazin-1-yl]ethan-1-one has a wide range of applications in scientific research, including:
Chemistry: : Used as a building block in organic synthesis.
Biology: : Studied for its potential biological activity and interactions with biomolecules.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Azido-1-[4-(propan-2-yl)piperazin-1-yl]ethan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes.
Comparison with Similar Compounds
2-Azido-1-[4-(propan-2-yl)piperazin-1-yl]ethan-1-one can be compared with other similar compounds, such as 2-(piperazin-1-yl)ethan-1-ol and 1-{4-[(Pyridin-4-yl)methyl]piperazin-1-yl}ethan-1-one. These compounds share structural similarities but may differ in their biological activity and applications.
List of Similar Compounds
2-(piperazin-1-yl)ethan-1-ol
1-{4-[(Pyridin-4-yl)methyl]piperazin-1-yl}ethan-1-one
Properties
IUPAC Name |
2-azido-1-(4-propan-2-ylpiperazin-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N5O/c1-8(2)13-3-5-14(6-4-13)9(15)7-11-12-10/h8H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJFBLKGEBIIFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C(=O)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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